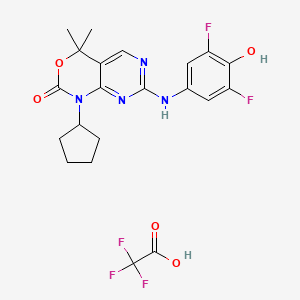
Rsk4-IN-1 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Rsk4-IN-1 (tfa) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Rsk4-IN-1 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Rsk4-IN-1 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of RSK4 inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RSK4.
Wirkmechanismus
Rsk4-IN-1 (tfa) exerts its effects by inhibiting the activity of RSK4, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition disrupts the downstream signaling processes that promote cell growth and survival, leading to reduced tumor proliferation and increased sensitivity to chemotherapy . The molecular targets and pathways involved include the phosphorylation of specific substrates and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Rsk4-IN-1 (tfa) is unique among RSK4 inhibitors due to its high potency and specificity . Similar compounds include:
Trovafloxacin: A floxacin antibiotic that has been repurposed as an RSK4 inhibitor.
BI-D1870: Another RSK4 inhibitor used in research to study the role of RSK4 in cancer.
Compared to these compounds, Rsk4-IN-1 (tfa) offers a more targeted approach with fewer off-target effects, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C21H21F5N4O5 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7) |
InChI-Schlüssel |
NIKCUHFVKRKMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


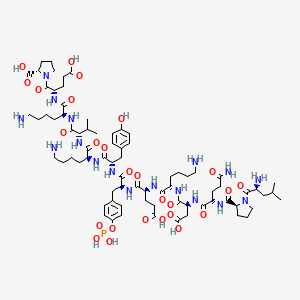
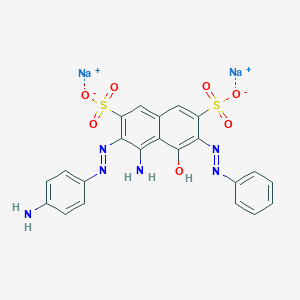
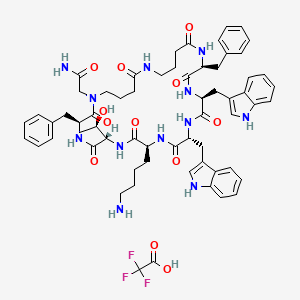
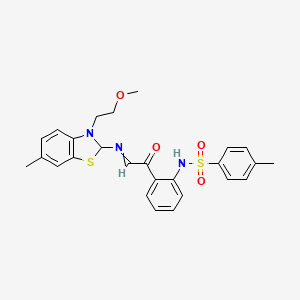
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
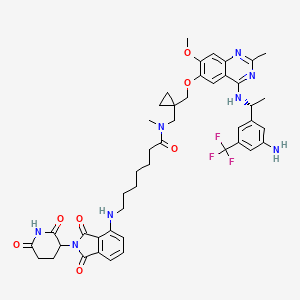
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
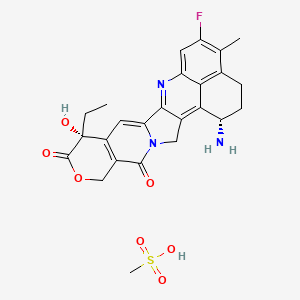
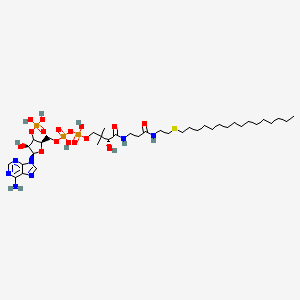
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
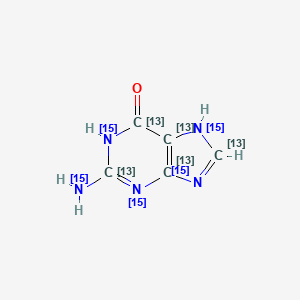
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
